

A Comparative Spectroscopic Investigation of Substituted 4-Phenyl-1,2,3-Thiadiazoles

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Compound of Interest

Compound Name: 4-(4-Bromophenyl)-1,2,3-thiadiazole

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For Researchers, Scientists, and Drug Development Professionals: A Detailed Analysis of the Impact of Phenyl Ring Substitution on the Spectral Properties of 4-Phenyl-1,2,3-thiadiazoles.

This guide provides a comparative spectral analysis of substituted 4-phenyl-1,2,3-thiadiazoles, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The introduction of various substituents onto the 4-phenyl ring markedly influences their electronic and, consequently, their spectroscopic properties. This analysis, supported by experimental data, offers insights into the structure-property relationships of these compounds. While comprehensive data for a wide range of substituted 4-phenyl-1,2,3-thiadiazoles is not extensively tabulated in single sources, this guide compiles available data and provides general trends. For comparative purposes, data from the more extensively studied 1,3,4-thiadiazole isomers are also included to highlight spectral characteristics.

Key Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 4-phenyl-1,2,3-thiadiazole and its derivatives. The data illustrates the effect of substituents on the phenyl ring on the characteristic spectral features.

Table 1: FT-IR Spectral Data (cm⁻¹)

Compound	Key Vibrational Bands (cm ⁻¹)	Assignment
4-Phenyl-1,2,3-thiadiazole	~3100-3000, ~1600-1400	Aromatic C-H stretch, C=C and C=N stretch[1]
5-Aryl-N-phenyl-1,3,4-thiadiazole-2-amine derivatives	3262-3167	N-H stretch[1]
Substituted 1,3,4-thiadiazole derivatives	1575-1183	C=N, C-N, and C-S stretching vibrations[1]

Table 2: ¹H NMR Spectral Data (δ , ppm) in DMSO-d₆

Compound	Aromatic Protons (ppm)	Other Protons (ppm)
4-Phenyl-1,2,3-thiadiazole	~7.0-9.0 (m)	-
5-Aryl-N-phenyl-1,3,4-thiadiazole-2-amine derivatives	7.00-8.43 (m)[1]	9.94-10.47 (s, N-H)[1]

Table 3: ¹³C NMR Spectral Data (δ , ppm) in DMSO-d₆

Compound	Aromatic Carbons (ppm)	Thiadiazole Ring Carbons (ppm)	Other Carbons (ppm)
4-Phenyl-1,2,3-thiadiazole	~120-140	Expected at lower field	-
5-Aryl-N-phenyl-1,3,4-thiadiazole-2-amine derivatives	115.4-158.9[1]	158.4-164.2[1]	-
5-[(E)-2-(3-Methoxyphenyl)]vinyl-N-[4'-methylphenyl]-1,3,4-thiadiazole-2-amine	120.0-157.4	163.5 and 158.4	56.1 (-OCH ₃)
5-[(E)-2-(4-Nitrophenyl)]vinyl-N-phenyl-1,3,4-thiadiazole-2-amine	115.4-158.9	164.2 and 160.1	55.58 (-OCH ₃)

Table 4: UV-Vis Spectral Data (λ_{max} , nm)

Compound	Solvent	λ_{max} (nm)
4-Phenyl-1,2,3-thiadiazole	Solution	266 (excitation wavelength)[1]
5-Aryl-N-phenyl-1,3,4-thiadiazole-2-amine derivatives	DMSO	241-243, 267-274, 358-374[1]
5-[(E)-2-(3-Methoxyphenyl)]vinyl-N-[4'-methylphenyl]-1,3,4-thiadiazole-2-amine	Not Specified	245, 276, 353
5-[(E)-2-(4-Nitrophenyl)]vinyl-N-phenyl-1,3,4-thiadiazole-2-amine	Not Specified	243, 267, 374

Experimental Protocols

Detailed methodologies for the synthesis and key spectroscopic characterization techniques are provided below.

Synthesis of Substituted 4-Phenyl-1,2,3-thiadiazoles

The most common method for the synthesis of 4-aryl-1,2,3-thiadiazoles is the Hurd-Mori synthesis.[\[2\]](#) A more recent and efficient one-pot synthesis has also been developed.[\[1\]](#)

Hurd-Mori Synthesis:

This is a two-step process:

- Formation of Hydrazone: The substituted acetophenone is reacted with a hydrazide derivative (e.g., semicarbazide or tosylhydrazide) to form the corresponding hydrazone.
- Cyclization: The intermediate hydrazone is then treated with thionyl chloride (SOCl_2), which acts as both a dehydrating and sulfur-donating agent, to facilitate the cyclization and formation of the 1,2,3-thiadiazole ring.[\[2\]](#)

One-Pot Iodine-Catalyzed Synthesis:

A mixture of the substituted acetophenone, tosylhydrazine, and elemental sulfur is catalyzed by iodine in DMSO to yield the corresponding 4-aryl-1,2,3-thiadiazole.[\[1\]](#)

Spectroscopic Characterization

FT-IR Spectroscopy:

- Sample Preparation (KBr Pellet): 1-2 mg of the compound is ground with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[\[1\]](#)
- Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded, typically in the range of $4000\text{-}400\text{ cm}^{-1}$.[\[1\]](#)

NMR Spectroscopy:

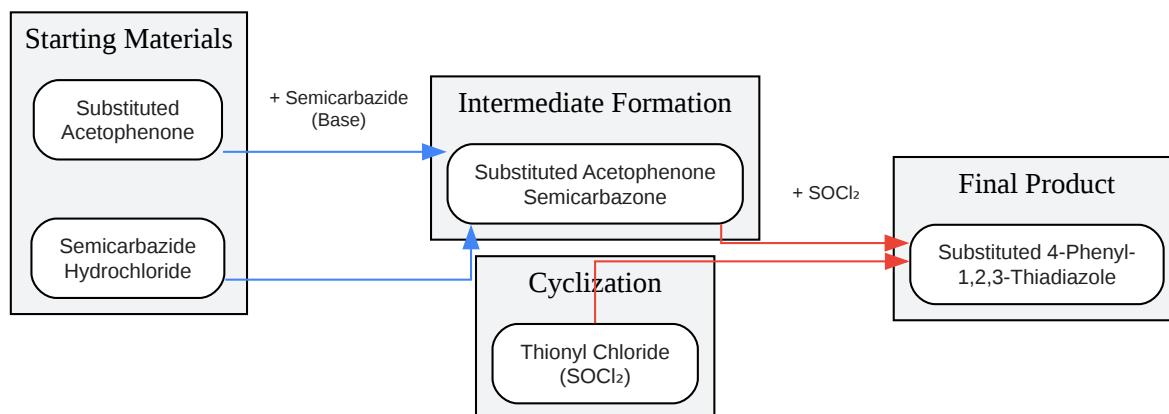
- Sample Preparation: The compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
- ¹H NMR Data Acquisition: Typical parameters include a spectral width of 0-12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.[1]
- ¹³C NMR Data Acquisition: Due to the lower natural abundance of ¹³C, a larger number of scans and a higher sample concentration may be required. A spectral width of 0-200 ppm is typically used.[1]

UV-Vis Spectroscopy:

- Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol or acetonitrile) of a known concentration.[1]
- Data Acquisition: The absorption spectrum is recorded using a dual-beam UV-Vis spectrophotometer, typically over a wavelength range of 200-800 nm, using the pure solvent as a reference.[1]

Visualization of Synthetic Pathway

The following diagram illustrates the workflow for the Hurd-Mori synthesis of 4-phenyl-1,2,3-thiadiazole.



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